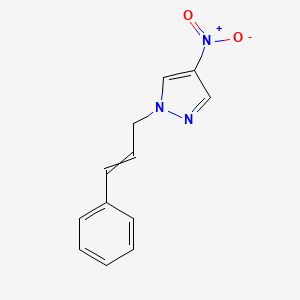![molecular formula C6H7NO3 B14793927 1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione](/img/structure/B14793927.png)
1,5,7,7a-Tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α-amino acid derivative with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide or toluene .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of non-toxic reagents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can yield dihydropyrrolo derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted oxazole and pyrrole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzoxazole: Another heterocyclic compound with similar structural features but different electronic properties.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring, similar to oxazole but with different reactivity.
Thiazole: Similar to oxazole but with a sulfur atom instead of oxygen, leading to different chemical behavior.
Uniqueness: (S)-DIHYDROPYRROLO[1,2-C]OXAZOLE-3,6(1H,5H)-DIONE is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific biological and chemical properties .
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-3,6-dione |
InChI |
InChI=1S/C6H7NO3/c8-5-1-4-3-10-6(9)7(4)2-5/h4H,1-3H2 |
InChI Key |
NYJDLKHEQYINHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)N2CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


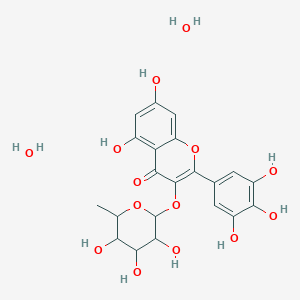

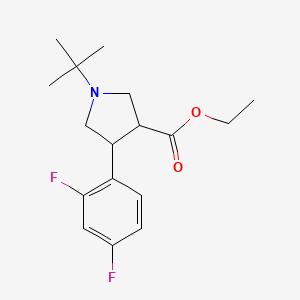
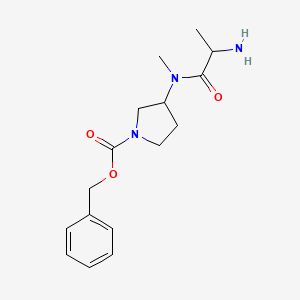
![2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793885.png)
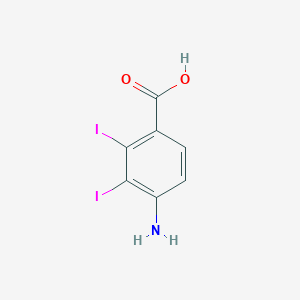
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14793893.png)

![(2R,3R,4R,5R)-4-(benzoyloxy)-2-[(benzoyloxy)methyl]-5-(2,6-diamino-9H-purin-9-yl)-4-methyloxolan-3-yl benzoate](/img/structure/B14793909.png)
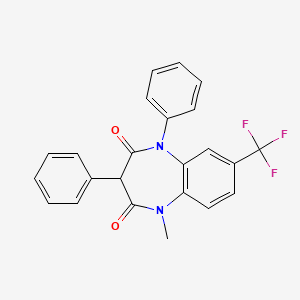
![[(1S,4S,10S)-4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14793916.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[4-(dimethylamino)phenyl]-7-phenyl-](/img/structure/B14793923.png)
![3,6-Dimethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14793935.png)
